molecular formula C10H16ClN B3025578 (S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride CAS No. 1212186-90-7

(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Cat. No. B3025578
M. Wt: 185.69
InChI Key: UQTBJFBMMKGXGS-FVGYRXGTSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Biotransformation and Green Chemistry Applications

The compound (S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride has been investigated in the context of green chemistry. A study by Panić et al. (2017) demonstrated its role in the enantioselective preparation of chiral molecules using whole-cell biocatalysis (plant cells) and environmentally friendly solvents. This research highlights its potential in developing green and sustainable chemical processes (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).

2. Synthesis and Characterization in Medicinal Chemistry

In the field of medicinal chemistry, the derivative of (S)-1-(3,4-Dimethylphenyl)ethanamine has been synthesized and characterized for potential biological applications. Zaidi et al. (2015) synthesized a series of chalcones possessing N-substituted ethanamine and investigated their antiamoebic activity, showing the relevance of this compound in developing new medicinal agents (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).

3. Role in Luminescence Sensing

In the field of materials science, derivatives of (S)-1-(3,4-Dimethylphenyl)ethanamine have been utilized in developing luminescent materials. Shi et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, highlighting their potential in fluorescence sensing applications, specifically for detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

4. Utilization in Synthetic Organic Chemistry

This compound has also been used as a key intermediate in synthetic organic chemistry. For instance, Mathad et al. (2011) provided a synthesis suitable for large-scale production of (R)-1-(naphthalen-1-yl)ethanamine, a key intermediate in synthesizing cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad, Shinde, Ippar, Niphade, Panchangam, & Vankawala, 2011).

5. Studies on Metabolism and Pharmacokinetics

Nielsen et al. (2017) characterized the hepatic cytochrome P450 enzymes involved in the metabolism of related compounds, providing insights into the pharmacokinetics and potential drug interactions of substances based on (S)-1-(3,4-Dimethylphenyl)ethanamine (Nielsen, Holm, Leth-Petersen, Kristensen, Olsen, & Linnet, 2017).

6. Contribution to Pharmacological Research Tools

Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, providing a new pharmacological research tool and potential drug lead. This discovery underlines the importance of (S)-1-(3,4-Dimethylphenyl)ethanamine derivatives in advancing pharmacological research (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Safety And Hazards

This involves detailing the compound’s safety information, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

(1S)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBJFBMMKGXGS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704144
Record name (1S)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

CAS RN

1212186-90-7
Record name (1S)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Design - S
Number of citations: 6

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